molecular formula C16H11IO3 B8666081 6CH7VVC67L CAS No. 1033-44-9

6CH7VVC67L

Cat. No.: B8666081
CAS No.: 1033-44-9
M. Wt: 378.16 g/mol
InChI Key: BYDBCAPACOXVEH-UHFFFAOYSA-N
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Description

6-Iodo-4’-methoxyflavone is a synthetic flavonoid derivative characterized by the presence of an iodine atom at the 6th position and a methoxy group at the 4’ position of the flavone backbone. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-iodo-4’-methoxyflavone typically involves the iodination of 4’-methoxyflavone. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid. The reaction is carried out under reflux conditions to ensure complete iodination.

Industrial Production Methods: Industrial production of 6-iodo-4’-methoxyflavone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-Iodo-4’-methoxyflavone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like potassium carbonate.

Major Products:

    Oxidation: Formation of 6-iodo-4’-methoxyflavone-4-one.

    Reduction: Formation of 4’-methoxyflavone.

    Substitution: Formation of 6-substituted-4’-methoxyflavone derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives.

    Biology: Investigated for its antioxidant and anti-inflammatory properties.

    Medicine: Explored for its anticancer activity, particularly in inducing apoptosis in cancer cells.

    Industry: Potential use in the development of pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 6-iodo-4’-methoxyflavone involves its interaction with cellular pathways and molecular targets. It has been shown to induce apoptosis in cancer cells through the activation of the PERK/EIF2a/ATF4/CHOP pathway . This pathway is involved in the regulation of cellular stress responses and apoptosis.

Comparison with Similar Compounds

    4’-Methoxyflavone: Lacks the iodine atom, making it less reactive in certain chemical reactions.

    6-Methoxyflavone: Has a methoxy group at the 6th position instead of iodine, resulting in different biological activities.

    3’,4’-Dimethoxyflavone: Contains two methoxy groups, leading to distinct chemical and biological properties.

Uniqueness: 6-Iodo-4’-methoxyflavone is unique due to the presence of the iodine atom, which enhances its reactivity and potential biological activities. The iodine atom also allows for further functionalization, making it a valuable intermediate in synthetic chemistry.

Properties

CAS No.

1033-44-9

Molecular Formula

C16H11IO3

Molecular Weight

378.16 g/mol

IUPAC Name

6-iodo-2-(4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C16H11IO3/c1-19-12-5-2-10(3-6-12)16-9-14(18)13-8-11(17)4-7-15(13)20-16/h2-9H,1H3

InChI Key

BYDBCAPACOXVEH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)I

Origin of Product

United States

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